Methyl 5-chloro-3-methylbenzofuran-2-carboxylate
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Overview
Description
Methyl 5-chloro-3-methylbenzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a methyl group at the 3-position, a chlorine atom at the 5-position, and a carboxylate ester group at the 2-position of the benzofuran ring.
Mechanism of Action
Target of Action
Methyl 5-chloro-3-methylbenzofuran-2-carboxylate is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives, in general, are known to interact with various biological targets leading to changes in cellular processes . The specific interactions of this compound with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Benzofuran derivatives are known to affect various biochemical pathways due to their diverse pharmacological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Benzofuran derivatives are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific effects of this compound would depend on its specific targets and mode of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-3-methylbenzofuran-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxy-5-chlorobenzaldehyde with methyl acetoacetate in the presence of a base, followed by cyclization to form the benzofuran ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-3-methylbenzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-chloro-3-methylbenzofuran-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-2-methylbenzofuran-3-carboxylate
- Methyl 5-bromo-3-methylbenzofuran-2-carboxylate
- Methyl 5-chloro-3-ethylbenzofuran-2-carboxylate
Uniqueness
Methyl 5-chloro-3-methylbenzofuran-2-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom at the 5-position and the methyl group at the 3-position can affect its interaction with molecular targets and its overall pharmacokinetic properties .
Properties
IUPAC Name |
methyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c1-6-8-5-7(12)3-4-9(8)15-10(6)11(13)14-2/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQFSVREHNMXKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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